![molecular formula C2H2O6V2 B11726487 Oxo({2-oxo-2-[(oxovanadio)oxy]acetyl}oxy)vanadium](/img/structure/B11726487.png)
Oxo({2-oxo-2-[(oxovanadio)oxy]acetyl}oxy)vanadium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxo({2-oxo-2-[(oxovanadio)oxy]acetyl}oxy)vanadium is a complex compound containing vanadium in its oxidation state. Vanadium is a transition metal known for its versatile oxidation states and coordination geometries. This compound is part of the oxovanadium family, which is characterized by the presence of oxo ligands that stabilize the vanadium ions in higher oxidation states .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxo({2-oxo-2-[(oxovanadio)oxy]acetyl}oxy)vanadium typically involves the reaction of vanadium pentoxide with organic ligands under controlled conditions. One common method includes the reaction of vanadium pentoxide with acetylacetone in the presence of a base, followed by the addition of hydrogen peroxide to form the oxo-vanadium complex . The reaction conditions often require a solvent such as methanol or ethanol and a temperature range of 50-70°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as the laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxo({2-oxo-2-[(oxovanadio)oxy]acetyl}oxy)vanadium undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, facilitating the transfer of oxygen atoms to other substrates.
Reduction: It can be reduced to lower oxidation states of vanadium under specific conditions.
Substitution: Ligands in the compound can be substituted with other ligands, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen peroxide for oxidation reactions and reducing agents such as sodium borohydride for reduction reactions . The reactions typically occur under mild to moderate temperatures (20-80°C) and may require solvents like water, methanol, or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield epoxides or carbonates, while reduction reactions may produce lower oxidation state vanadium complexes .
Scientific Research Applications
Oxo({2-oxo-2-[(oxovanadio)oxy]acetyl}oxy)vanadium has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in oxidation reactions and carbon dioxide fixation.
Biology: Investigated for its potential role in enzyme mimetics and as a model for vanadium-dependent enzymes.
Industry: Utilized in the production of fine chemicals, polymers, and as a component in battery electrolytes.
Mechanism of Action
The mechanism of action of oxo({2-oxo-2-[(oxovanadio)oxy]acetyl}oxy)vanadium involves its ability to transfer oxygen atoms to substrates, facilitating oxidation reactions. The compound interacts with molecular targets such as organic substrates and enzymes, altering their chemical structure and activity . The pathways involved include the formation of intermediate complexes and the transfer of oxygen atoms through redox reactions .
Comparison with Similar Compounds
Similar Compounds
Oxo-bridged dinuclear oxovanadium complexes: These compounds contain two vanadium centers bridged by an oxo ligand and exhibit similar oxidation and catalytic properties.
Dioxovanadium complexes: These complexes contain two oxo ligands and are known for their high oxidation states and catalytic activity.
Uniqueness
Oxo({2-oxo-2-[(oxovanadio)oxy]acetyl}oxy)vanadium is unique due to its specific ligand structure, which provides distinct chemical properties and reactivity compared to other oxovanadium complexes .
Properties
Molecular Formula |
C2H2O6V2 |
|---|---|
Molecular Weight |
223.92 g/mol |
IUPAC Name |
oxalic acid;oxovanadium |
InChI |
InChI=1S/C2H2O4.2O.2V/c3-1(4)2(5)6;;;;/h(H,3,4)(H,5,6);;;; |
InChI Key |
BMYSXPTYZPTAMV-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(=O)O)O.O=[V].O=[V] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(4-methylphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11726420.png)
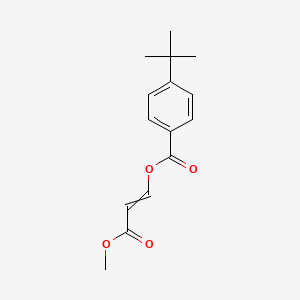
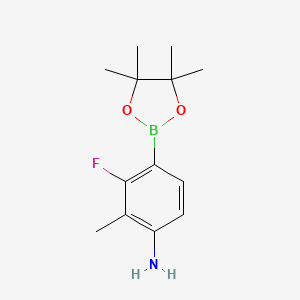
![3-[(1E)-1-(diethylamino)ethylidene]-1-phenylurea](/img/structure/B11726429.png)
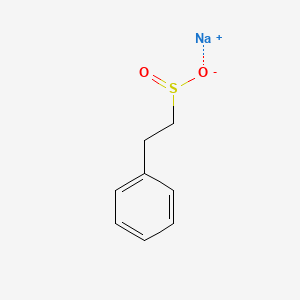
![[(Hepta-2,4-dien-1-yl)(phenyl)phosphoroso]benzene](/img/structure/B11726434.png)
![[(E)-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}amino]thiourea](/img/structure/B11726440.png)
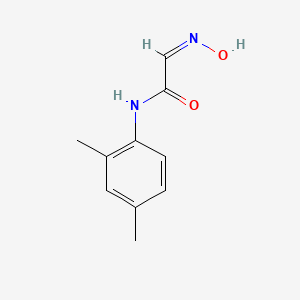
![N'-[1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B11726457.png)
![2-[(4-Methoxyphenyl)sulfonyl]-2-phenylethanamine](/img/structure/B11726465.png)
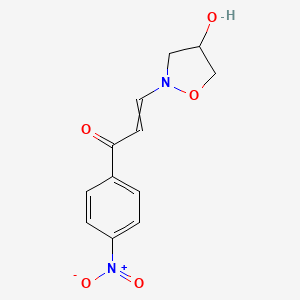
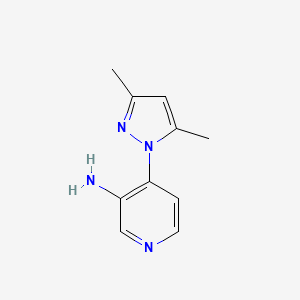
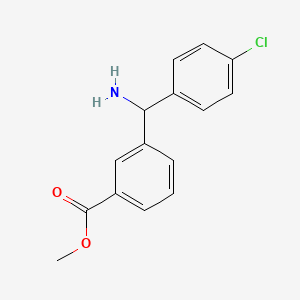
![2-[(Methoxyimino)methyl]-3-(thiophen-2-YL)prop-2-enenitrile](/img/structure/B11726499.png)
